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Compound of Interest

Compound Name:
5-(2-PYRIDYL)-1,2-

DIHYDROPYRIDIN-2-ONE

Cat. No.: B044829 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE

Abstract
The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its versatile physicochemical properties and broad spectrum of biological

activities.[1][2][3] This guide provides a detailed examination of a specific derivative, 5-(2-
PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS No. 381233-78-9). We will dissect its

molecular architecture, outline a validated synthetic pathway, predict its spectroscopic

signature, and explore its pivotal role as a precursor in the development of advanced

neurological therapeutics. This document is intended for researchers, medicinal chemists, and

drug development professionals seeking a comprehensive understanding of this high-value

heterocyclic compound.

Molecular Identity and Physicochemical Properties
5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is a bi-heterocyclic aromatic compound

composed of a pyridine ring linked to a 1,2-dihydropyridin-2-one (also known as a 2-pyridone)

core.[4] This arrangement allows the molecule to act as both a hydrogen bond donor (via the

pyridone N-H) and acceptor (via the pyridone C=O and the nitrogens of both rings), a key

feature for interaction with biological targets.[2] Its fundamental properties are summarized

below.
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Property Value Reference(s)

CAS Number 381233-78-9 [5][6]

Molecular Formula C₁₀H₈N₂O [7][8]

Molecular Weight 172.18 g/mol [5][7]

Physical Form White Solid

Melting Point 71-75 °C

Boiling Point 434.3 ± 45.0 °C (Predicted)

Density 1.221 ± 0.06 g/cm³ (Predicted)

pKa 10.85 ± 0.10 (Predicted)

SMILES
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Synthesis and Mechanistic Rationale
The construction of the C-C bond linking the two heterocyclic rings is most effectively achieved

via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method

of choice, valued for its mild reaction conditions, high functional group tolerance, and the

commercial availability of the necessary building blocks.[5][7]

General Synthetic Workflow
The synthesis involves the coupling of an activated pyridine derivative (an electrophile) with a

pyridinone boronic acid derivative (a nucleophile) in the presence of a palladium catalyst and a

base.
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Reactants Reaction Conditions

2-Bromopyridine
(Electrophile)

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Suzuki Coupling

2-Hydroxypyridine-5-boronic acid
pinacol ester
(Nucleophile)

Click to download full resolution via product page

Caption: General workflow for the Suzuki coupling synthesis.

Detailed Experimental Protocol
The following is a representative protocol based on established literature procedures.[7]

Researchers should optimize conditions for their specific laboratory setup.

Vessel Preparation: To an appropriately sized reaction vessel equipped with a magnetic

stirrer and reflux condenser, add 2-bromopyridine (1.0 eq) and 2-hydroxypyridine-5-boronic

acid pinacol ester (1.1 eq).

Solvent and Base Addition: Add a 1:1 mixture of acetonitrile (CH₃CN) and water, followed by

sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20

minutes to remove oxygen, which can deactivate the palladium catalyst.

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05

eq) to the mixture.

Causality Insight:Pd(0) is the active catalytic species. The triphenylphosphine ligands

stabilize the metal center while being labile enough to dissociate and allow the catalytic

cycle (oxidative addition, transmetalation, reductive elimination) to proceed.
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Reaction: Heat the mixture to 75 °C with vigorous stirring. Monitor the reaction progress

using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-

MS).

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with

water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product via flash column chromatography on silica gel to yield the

pure 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE.

Spectroscopic and Structural Characterization
(Predicted)
While specific experimental spectra are not publicly cataloged, the molecular structure allows

for a robust prediction of its key spectroscopic features. This analysis is fundamental for

confirming the identity and purity of the synthesized compound.

ecular Structure

Predicted Spectroscopic Signatures¹H NMR
- Aromatic protons (δ 7.0-9.0 ppm)
- Pyridone N-H (broad, δ >10 ppm)

- Distinct doublets and triplets

Proton Environments

¹³C NMR
- ~10 distinct signals

- Carbonyl C=O (δ >160 ppm)
- Aromatic carbons (δ 110-150 ppm)

Carbon Skeleton

IR Spectroscopy
- C=O stretch (~1650-1680 cm⁻¹)

- N-H stretch (broad, ~3100-3400 cm⁻¹)
- C=C/C=N stretches (~1550-1620 cm⁻¹)

Vibrational Modes

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b044829?utm_src=pdf-body
https://www.benchchem.com/product/b044829?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Correlation of molecular features with predicted spectral data.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region.

Pyridyl Protons: Four protons on the pyridine ring will appear as a series of doublets, triplets,

or multiplets between δ 7.0 and 8.8 ppm. The proton adjacent to the nitrogen will be the most

downfield (deshielded).

Pyridinone Protons: Three protons on the pyridinone ring will also appear in the aromatic

region, likely showing distinct coupling patterns (doublets and a doublet of doublets).

Amide Proton: The N-H proton of the pyridinone will appear as a broad singlet at a

significantly downfield shift (typically δ > 10 ppm) and will exchange with D₂O.[9]

IR Spectroscopy
Infrared spectroscopy is crucial for identifying key functional groups.

Carbonyl Stretch (C=O): A strong, sharp absorption peak is expected around 1650-1680

cm⁻¹. This is a hallmark of the 2-pyridone system.[10]

N-H Stretch: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹ due to

the N-H bond of the amide.[10]

Aromatic C=C/C=N Stretches: Multiple sharp peaks of medium intensity are expected in the

1550-1620 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.

Biological Significance and Therapeutic Potential
The primary significance of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE in drug discovery is

its role as a key structural intermediate for the synthesis of Perampanel.[11] Perampanel is a

first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) receptor.[12]

Dysfunction of glutamatergic neurotransmission, the main excitatory pathway in the central

nervous system, is implicated in numerous neurological disorders, including epilepsy.[12] AMPA
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receptors mediate fast synaptic transmission. Their over-activation can lead to excitotoxicity

and seizure activity.

Glutamatergic Synapse
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Glutamate
(Neurotransmitter)
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Na⁺ Influx &
Neuronal Excitation

Perampanel
(Derived from Core Structure)

Non-competitive
Antagonism

(Blocks Channel)

Click to download full resolution via product page

Caption: Role of the core scaffold in developing AMPA receptor antagonists.

By serving as a foundational building block for Perampanel, 5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE is directly linked to therapies for epilepsy and other conditions

where dampening excessive glutamatergic signaling is beneficial.[11][12][13] The structure-

activity relationship studies that led to Perampanel's discovery highlight the importance of the

specific arrangement of the pyridyl and pyridinone rings for achieving potent AMPA receptor

antagonism.[12]
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Conclusion
5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is more than a simple heterocyclic molecule; it

is a validated and critical precursor in the synthesis of sophisticated neurological drugs. Its

molecular structure, characterized by a bi-aryl heterocyclic core, is accessible through robust

and scalable Suzuki coupling chemistry. The predictable spectroscopic signature of its

constituent functional groups allows for reliable characterization. Understanding the synthesis,

structure, and ultimate therapeutic application of this compound provides valuable insight for

medicinal chemists engaged in the design and development of next-generation central nervous

system agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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